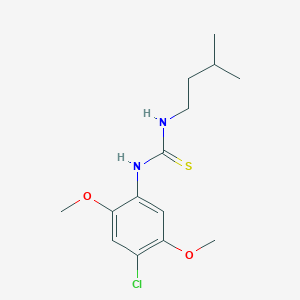![molecular formula C16H15N5O B216525 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. The compound is a cyclopenta[d]pyrimidinone derivative and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in medical research. However, the limitations of the compound include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. One potential direction is to study the compound's effectiveness in treating other neurodegenerative diseases, such as Huntington's disease. Another direction is to investigate the compound's potential as an anti-cancer agent in human trials. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a promising compound that has shown potential in the treatment of various diseases. The compound's stability, low cost, and pharmacological properties make it an attractive target for future research. However, more studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylquinazoline-2-amine with cyclopentanone in the presence of a catalyst to produce the desired compound.
Scientific Research Applications
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
|---|---|
Molecular Formula |
C16H15N5O |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N5O/c1-9-10-5-2-3-7-12(10)18-15(17-9)21-16-19-13-8-4-6-11(13)14(22)20-16/h2-3,5,7H,4,6,8H2,1H3,(H2,17,18,19,20,21,22) |
InChI Key |
QOPNCMPBNBPZEY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)







